8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

Fragment-based drug discovery Medicinal chemistry Lead optimization

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic, nitrogen-containing heterocycle belonging to the 3-azabicyclo[3.2.1]octane class. Its structure features a bridgehead trifluoromethyl (–CF3) group and a tertiary alcohol at the 8-position, presented as the hydrochloride salt (C8H13ClF3NO; MW 231.64 g/mol).

Molecular Formula C8H13ClF3NO
Molecular Weight 231.64
CAS No. 1315368-59-2
Cat. No. B2430758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
CAS1315368-59-2
Molecular FormulaC8H13ClF3NO
Molecular Weight231.64
Structural Identifiers
SMILESC1CC2CNCC1C2(C(F)(F)F)O.Cl
InChIInChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5;/h5-6,12-13H,1-4H2;1H
InChIKeyMISUYRMJYQXKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS 1315368-59-2) – Core Chemical Profile and Procurement-Relevant Identity


8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic, nitrogen-containing heterocycle belonging to the 3-azabicyclo[3.2.1]octane class. Its structure features a bridgehead trifluoromethyl (–CF3) group and a tertiary alcohol at the 8-position, presented as the hydrochloride salt (C8H13ClF3NO; MW 231.64 g/mol). The compound has zero rotatable bonds, three hydrogen-bond donors (two from the protonated amine/OH and one from the chloride counterion), five hydrogen-bond acceptors, and a computed topological polar surface area (TPSA) of 32.3 Ų [1]. It is catalogued by multiple building-block suppliers under identifiers such as HY-W127072 (MedChemExpress), CS-0185327 (ChemScene), and EN300-79999 (Enamine) [2].

Why 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol Hydrochloride Cannot Be Interchanged with Common Analogs


The 3-azabicyclo[3.2.1]octane scaffold positions the basic nitrogen differently than the more common 8-azabicyclo[3.2.1]octane (tropane) isomer, which fundamentally alters hydrogen-bonding geometry and receptor pharmacophore recognition [1]. The bridgehead –CF3 group introduces a strong electron-withdrawing inductive effect (Hammett σ* ~+0.54 for CF3) that modulates the pKa of the adjacent NH and lowers the electron density on the hydroxyl oxygen relative to non-fluorinated or 6-CF3 positional isomers [2]. In addition, the hydrochloride salt provides a defined stoichiometric counterion, giving reproducible solubility and handling characteristics that the free base (CAS 1251923-31-5) cannot guarantee . Generic substitution by simple 3-azabicyclo[3.2.1]octan-8-ol hydrochloride, 8-azabicyclo regioisomers, or 6-trifluoromethyl positional isomers therefore risks altering solubility, metabolic stability, and target-binding geometry in ways that cannot be corrected by downstream stoichiometric adjustment alone.

Quantitative Differentiation Evidence for 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol Hydrochloride vs. Its Closest Analogs


Molecular Weight and Fragment-Based Design Fit vs. Non-Fluorinated Parent Scaffold

The target compound (MW 231.64 g/mol) places an additional 68.0 Da of mass on the 3-azabicyclo[3.2.1]octan-8-ol core (MW 163.65 g/mol for the parent HCl salt) solely through the introduction of the –CF3 group [1]. This mass shift, combined with the absence of rotatable bonds (0 rotatable bonds in the target compound vs. 0 in the parent) and an identical TPSA of 32.3 Ų, produces a fragment-like compound with a markedly different pharmacokinetic fragment profile: the target compound occupies a higher logP corridor (estimated ΔlogP ≈ +1.2 to +1.5 units relative to the non-fluorinated analog, based on Hansch π constants for CF3) while retaining CNS-accessible TPSA [2].

Fragment-based drug discovery Medicinal chemistry Lead optimization

Hydrogen-Bond Donor/Acceptor Profile for Scaffold Orientation vs. 8-Azabicyclo Regioisomers

The 3-azabicyclo[3.2.1]octane scaffold positions the basic nitrogen closer to the bridgehead –OH group than the isomeric 8-azabicyclo[3.2.1]octane (tropane) system. In the target compound, the two H-bond donors (NH, OH) and five H-bond acceptors (O, N, F) are spatially arranged in a compact volume (TPSA 32.3 Ų; 0 rotatable bonds) [1]. In contrast, the 8-aza isomer (tropane-based scaffolds) displays a different N–O through-space distance and distinct pharmacophoric vectors, as evidenced by patent literature demonstrating divergent mu-opioid receptor (MOR) antagonist SAR between 3-aza and 8-aza bicyclic cores [2].

CNS medicinal chemistry Pharmacophore modeling Receptor-ligand interactions

Positional CF3 Isomerism: Bridgehead-8 vs. Bridge-6 Substitution

Trifluoromethyl substitution at the C8 bridgehead position (target compound) differs from C6 substitution in the isomeric 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride (CAS 2763776-28-7) . The C8 CF3 occupies a sterically constrained bridgehead environment that shields the CF3 from metabolic oxidation and restricts conformational freedom relative to the C6 isomer, which can undergo ring-flip dynamics. This positional isomerism affects the compound's susceptibility to oxidative defluorination by cytochrome P450 enzymes (class-level CF3 metabolic stability: bridgehead CF3 generally more resistant to oxidative metabolism than chain- or ring-substituted CF3) [1].

Fluorine chemistry Metabolic stability Isomer selectivity

Hydrochloride Salt Form Specification: Solubility and Handling vs. Free Base

The hydrochloride salt (CAS 1315368-59-2) is sold at 98% purity and is recommended for storage at 2–8°C in sealed, dry conditions . The free base analog (8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol, CAS 1251923-31-5) is typically offered at 95–97% purity and stored at room temperature . The salt form provides a stoichiometric protonation state that is critical for reproducible aqueous solubility; free bases of bicyclic amines can exhibit variable protonation depending on atmospheric CO2 and moisture content. While specific aqueous solubility data for this compound are not publicly disclosed, the general solubility enhancement of hydrochloride salts over free bases of secondary amines is on the order of 10- to 100-fold at pH 7.4 (class-level) [1].

Pre-formulation Salt selection Aqueous solubility

No Rotatable Bonds: Conformational Rigidity vs. Flexible Bioisosteres

The target compound contains zero rotatable bonds (defined by Cactvs 3.4.8.18 computation) [1], rendering it a completely rigid bicyclic scaffold. Common bioisosteric fragments such as 4-trifluoromethylpiperidin-4-ol hydrochloride (MW 205.6 g/mol) contain one rotatable bond and greater ring flexibility [2]. In fragment-based screening, rigid scaffolds typically exhibit higher ligand efficiency (LE) due to lower entropic penalty upon binding; the completely rigid 3-azabicyclo core presents a pre-organized hydrogen-bonding network that cannot be achieved with monocyclic piperidine or pyrrolidine alternatives.

Conformational restriction Entropy-driven binding Fragment-based screening

3-Azabicyclo[3.2.1]octane Scaffold as a Privileged Opioid Receptor Template vs. 8-Aza Isomers

Patent US7241887B2 explicitly claims 3-azabicyclo[3.2.1]octane derivatives as mu-, delta-, and kappa opioid receptor modulators for treating irritable bowel syndrome, pruritic dermatoses, and other opioid-mediated conditions [1]. The 3-aza scaffold is distinguished from the more extensively exploited 8-azabicyclo[3.2.1]octane (tropane) scaffold by demonstrating different receptor subtype selectivity profiles. While the specific target compound is a synthetic building block (not a final drug candidate), its core scaffold is embedded in multiple patent-protected pharmaceutical compositions, indicating downstream functionalisable potential that simpler piperidine or tropane fragments cannot provide without additional synthetic steps.

Opioid receptor GPCR ligands Pain therapeutics

Research and Industrial Application Scenarios for 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol Hydrochloride


Fragment-Based Screening Library Design for CNS GPCR Targets

With a molecular weight of 231.64 g/mol, zero rotatable bonds, and a TPSA of 32.3 Ų, this compound meets the Rule-of-Three criteria for fragment libraries while incorporating a –CF3 group for enhanced lipophilicity (estimated ΔlogP +1.2–1.5 vs. non-fluorinated parent) [1][2]. The rigid bicyclic scaffold pre-organises hydrogen-bond donor/acceptor geometry, reducing entropic binding penalties in fragment screens targeting CNS GPCRs such as opioid or serotonin receptor subtypes [3].

Synthetic Building Block for Opioid Receptor Modulator SAR Expansion

The 3-azabicyclo[3.2.1]octane core is a claimed scaffold in US Patent 7,241,887 B2 for opioid receptor modulators [3]. The bridgehead –OH and secondary amine provide orthogonal derivatisation handles (O-acylation/alkylation and N-alkylation/sulfonylation), allowing systematic exploration of structure-activity relationships around a pre-validated, patent-protected core without requiring multi-step scaffold construction.

Fluorinated Probe for 19F NMR-Based Binding and Metabolism Studies

The single –CF3 group provides a strong 19F NMR signal, enabling ligand-observed protein binding assays and metabolic fate tracking in microsomal or hepatocyte incubations. The bridgehead placement of CF3 (vs. chain or ring positions) is predicted to confer higher metabolic stability, making it suitable for time-course 19F NMR experiments where signal persistence over multiple hours is required [4].

Pre-Formulation Salt Screening and Solubility Comparison

The hydrochloride salt (98% purity, storage 2–8°C) offers a defined, reproducible starting material for aqueous solubility determination, dissolution rate profiling, and counterion screening against alternative salt forms (e.g., free base, mesylate, tosylate) . Its purity specification ensures that solubility and stability data are not confounded by significant levels of des-fluoro or oxidation impurities.

Quote Request

Request a Quote for 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.